molecular formula C12H11BrN2O2S B1524853 1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283108-99-5

1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No.: B1524853
CAS No.: 1283108-99-5
M. Wt: 327.2 g/mol
InChI Key: AXJDZPUGXDBEQD-UHFFFAOYSA-N
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Description

“1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H11BrN2O2S and a molecular weight of 327.20 .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string NC(S1)=NC(C1=C2)=C(F)C=C2Br .


Chemical Reactions Analysis

Benzothiazole derivatives can be synthesized from 2-aminothiophenol and aromatic aldehydes in a simple microwave-accelerated condensation process. This process can be carried out in an inexpensive ionic liquid, 1-pentyl-3-methylimidazolium bromide ([pmIm]Br), under solvent and catalyst-free conditions .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Novel Compounds

The research often involves the synthesis of novel benzothiazole derivatives, exploring their potential as scaffolds for further chemical modifications. For example, a study on the synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives highlights the interest in small-membered azaheterocycles for their potential in biological applications and foldameric studies (Žukauskaitė et al., 2011).

Antimicrobial Screening

The antimicrobial properties of synthesized compounds are a common focus. For instance, research on 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole evaluates the antimicrobial activities against various bacteria and fungi, showing some compounds' comparability with standard drugs (Patel & Shaikh, 2010).

Structural and Mechanistic Studies

Chemical Transformation and Structural Elucidation

Studies often detail the chemical transformations leading to the synthesis of benzothiazole derivatives, including their structural characterization through techniques like IR, NMR, and elemental analysis. This foundational work supports further exploration of these compounds' biological activities and potential therapeutic applications.

Mechanistic Insights into Biological Activities

Some research delves into the mechanisms by which these compounds interact with biological targets, such as inhibiting beta-lactamase enzymes, showcasing the potential therapeutic relevance of benzothiazole and azetidine derivatives (Gottstein, Haynes, & McGregor, 1982).

Potential Therapeutic Applications

Antibacterial and Antifungal Activities

The search for new antibacterial and antifungal agents is a significant application area. For example, the synthesis and biological activity of N-substituted-3-chloro-2-azetidinones study explores these compounds' antibacterial activity against various microorganisms, indicating good to moderate activity (Chavan & Pai, 2007).

Future Directions

The future directions in the research and development of benzothiazole derivatives, including “1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid”, could involve exploring their potential biological activities and developing more efficient and environmentally friendly synthesis methods .

Mechanism of Action

Target of Action

tuberculosis . The target of these compounds is often DprE1, a key enzyme involved in the cell wall biosynthesis of M. tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in changes to the target’s normal activity, potentially leading to the death of the pathogen.

Biochemical Pathways

tuberculosis . The downstream effects of this disruption could include compromised cell wall integrity and ultimately, cell death.

Result of Action

tuberculosis growth .

Properties

IUPAC Name

1-(6-bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c1-6-2-8(13)3-9-10(6)14-12(18-9)15-4-7(5-15)11(16)17/h2-3,7H,4-5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJDZPUGXDBEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N3CC(C3)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 6
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1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

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